molecular formula C12H16FNO2S B14910740 N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide

N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide

Cat. No.: B14910740
M. Wt: 257.33 g/mol
InChI Key: LLZPJSOJHUAVSA-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity for certain targets . The cyclopropyl group contributes to the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide is unique due to the combination of the cyclopropyl group, fluorine atom, and sulfonamide structure. This combination imparts distinct chemical properties, such as enhanced stability, binding affinity, and specificity, making it valuable for various research applications .

Properties

Molecular Formula

C12H16FNO2S

Molecular Weight

257.33 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C12H16FNO2S/c1-9(10-7-8-10)14(2)17(15,16)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3

InChI Key

LLZPJSOJHUAVSA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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